molecular formula C13H19N5 B11737727 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11737727
M. Wt: 245.32 g/mol
InChI Key: MVFZVAWJOKFNOQ-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound featuring a cyclopropyl group and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings and cyclopropyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C13H19N5/c1-9-6-11(17(2)15-9)8-14-13-7-12(10-4-5-10)16-18(13)3/h6-7,10,14H,4-5,8H2,1-3H3

InChI Key

MVFZVAWJOKFNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CC(=NN2C)C3CC3)C

Origin of Product

United States

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